![molecular formula C24H20FN3O4 B6547945 N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-49-7](/img/structure/B6547945.png)
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is 433.14378429 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Papaverin Derivative:- N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as an intermediate in the synthesis of the muscle relaxant papaverin . This application highlights its potential in medicinal chemistry and drug development .
Organic Synthesis
Isochromanone Formation:- When this compound reacts with formaldehyde in the presence of acid, it yields an isochromanone . Researchers can explore its utility in organic synthesis for creating structurally diverse molecules .
Natural Product Modification
Nimbidiol Derivative:- Nimbidiol , a natural product, can be modified using this compound. Specifically, it participates in a sulfenium ion-promoted polyene cyclization to yield a modified form of nimbidiol. Investigating such modifications can lead to novel bioactive compounds .
Chemical Biology
Mechanism Studies:- Researchers can employ this compound to study biological mechanisms related to muscle relaxation, cellular responses, and enzyme inhibition. Its unique structure may provide insights into cellular processes .
Pharmacology
Receptor Binding Studies:- Investigate the binding affinity of this compound to specific receptors, such as GPCRs or ion channels. Understanding its interactions with biological targets can inform drug design and optimization .
Computational Chemistry
Molecular Docking and QSAR:- Utilize computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict its binding to protein targets. These insights aid in rational drug design .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-31-20-10-9-18(13-21(20)32-2)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYMDKMZMZSJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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